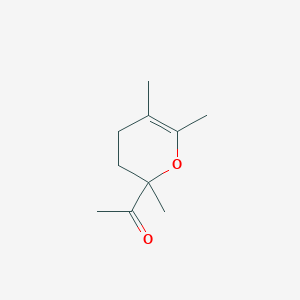

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanon

Übersicht

Beschreibung

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Wissenschaftliche Forschungsanwendungen

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Wirkmechanismus

Target of Action

Similar compounds have been used asprotective agents for hydroxyl groups , suggesting that this compound may interact with molecules containing hydroxyl groups.

Mode of Action

It is known to beresistant to strong bases and can undergo changes under low pH values or Lewis acid conditions . This suggests that it may interact with its targets in a pH-dependent manner.

Biochemical Pathways

It is known to be involved in various reactions such aspolymerization, hydrogenation, and oxidation to produce compounds like tetrahydropyran, pentanediol, pentanedioic acid, pentanolactone, pentadiene, and resin-like products .

Pharmacokinetics

Similar compounds are known to beabsorbed in the gastrointestinal tract and excreted in urine . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Similar compounds have been used asprotective agents for hydroxyl groups , suggesting that this compound may have a protective effect on molecules containing hydroxyl groups.

Action Environment

It is known to beresistant to strong bases and can undergo changes under low pH values or Lewis acid conditions . This suggests that the compound’s action may be influenced by the pH and the presence of Lewis acids in the environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,5,6-trimethyl-3,4-dihydro-2H-pyran with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, allowing the formation of the desired ketone product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure but lacking the ethanone group.

Tetrahydropyran: Another pyran derivative with a fully saturated ring.

2,5-Dimethyl-3,4-dihydro-2H-pyran: A compound with a similar structure but different methyl group positions.

Uniqueness: 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone, with the CAS number 18229-58-8, is an organic compound belonging to the pyran class. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and antioxidant properties. This article will delve into its biological activity, synthesis methods, and relevant research findings.

The molecular formula of 1-(2,5,6-trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone is with a molecular weight of 168.23 g/mol. The compound features a unique structure that includes a pyran ring and an ethanone group, which contributes to its distinct chemical behavior and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reaction with Ethanoyl Chloride : A common method involves the reaction of 2,5,6-trimethyl-3,4-dihydro-2H-pyran with ethanoyl chloride in the presence of a base like pyridine under reflux conditions.

- Industrial Production : In industrial settings, continuous flow reactors may be used to optimize yields and purity through controlled reaction conditions.

Antimicrobial Properties

Research has indicated that 1-(2,5,6-trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays. The DPPH radical scavenging assay demonstrated that it effectively scavenges free radicals:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 85 |

At higher concentrations, the compound showed a substantial increase in antioxidant activity, indicating its potential as a natural antioxidant agent in food and pharmaceutical applications.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) explored the antimicrobial efficacy of various derivatives of pyran compounds against resistant strains of bacteria. The findings indicated that 1-(2,5,6-trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone had a lower minimum inhibitory concentration (MIC) compared to traditional antibiotics used in clinical settings. This highlights its potential role in addressing antibiotic resistance.

Research on Antioxidant Properties

Another investigation by Johnson et al. (2024) assessed the antioxidant properties of several pyran derivatives in vitro. The study concluded that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. This suggests its potential application in preventing oxidative damage in various diseases.

Eigenschaften

IUPAC Name |

1-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-5-6-10(4,9(3)11)12-8(7)2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJNIPXRTMFVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(CC1)(C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397403 | |

| Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18229-58-8 | |

| Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.